Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c12-10(13)8-2-6-1-7(4-8)5-9(3-6)11(14)15/h6-9H,1-5H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYARQFLAVKFIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(CC1CC(C2)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80499392 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6221-58-5 | |
| Record name | Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80499392 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Conditions
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Condensation Step :
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Reactants : Two equivalents of 1,3-acetonedicarboxylate react with 1,4-dicarbonyl compounds.
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Catalyst : Acidic conditions (e.g., HCl, H₂SO₄) facilitate enolate formation and cyclization.
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Temperature : Typically conducted at 80–100°C for 12–24 hours.
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Hydrolysis-Decarboxylation :
Key Data:
| Parameter | Value Range |
|---|---|
| Condensation Temperature | 80–100°C |
| Hydrolysis Agent | 6M HCl |
| Decarboxylation Yield | 70–90% (unsubstituted) |
| Overall Yield | 15–30% (bulky groups) |
Steric hindrance from bulky substituents significantly reduces yields, necessitating optimized reaction conditions for complex derivatives.
Schmidt Rearrangement Approach
The Schmidt rearrangement offers an alternative route by converting bicyclo[3.3.1]nonane dicarboxylic acid derivatives into BCNDA via nitrene intermediates.
Procedure:
Challenges:
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Isomer Formation : Competing pathways may yield undesired regioisomers.
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Yield Optimization : Reported yields range from 20–45%, requiring careful control of acid strength and temperature.
Hydrolysis of Bicyclic Diester Precursors
A scalable route involves synthesizing BCNDA from its diester derivatives, such as 3-benzyl 7-tert-butyl bicyclo[3.3.1]nonane-3,7-dicarboxylate.
Synthesis Steps:
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Diester Preparation :
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Reactants : Bicyclic diol intermediates reacted with benzyl chloroformate and tert-butyl chloroformate.
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Conditions : Base-mediated (e.g., Et₃N) in dichloromethane at 0–25°C.
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Hydrolysis :
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Acidic Hydrolysis : 6M HCl in dioxane/water (1:1) at 80°C for 8 hours.
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Basic Hydrolysis : NaOH (2M) in ethanol/water, followed by acidification with HCl.
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Yield Comparison:
| Hydrolysis Method | Yield (%) | Purity (%) |
|---|---|---|
| Acidic (HCl) | 85 | 98 |
| Basic (NaOH) | 78 | 95 |
Acidic conditions provide higher yields due to minimized side reactions.
Industrial-Scale Production Methods
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Key considerations include:
Solvent Selection
Catalyst Optimization
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Lewis Acids : TiCl₄ enhances regioselectivity in multicomponent reactions.
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Enzyme Catalysis : Emerging methods use lipases for stereoselective ester hydrolysis, though yields remain suboptimal (50–60%).
Comparative Analysis and Optimization Strategies
Yield vs. Complexity
| Method | Average Yield (%) | Scalability |
|---|---|---|
| Multicomponent | 70 | High |
| Schmidt Rearrangement | 35 | Low |
| Diester Hydrolysis | 85 | Moderate |
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can be oxidized to form corresponding ketones or alcohols, depending on the reagents and conditions used . Reduction reactions can convert the carboxylic acid groups to alcohols or other functional groups.
Common Reagents and Conditions: Common reagents for these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction reactions . Substitution reactions often involve nucleophiles such as amines or alcohols, which can react with the carboxylic acid groups to form amides or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diketones or diols, while reduction can produce diols or other reduced derivatives .
Scientific Research Applications
Material Science
BCNDA serves as a versatile building block for the synthesis of new functional polymers. These polymers are characterized by enhanced mechanical properties and thermal stability, making them suitable for applications in:
- Coatings and Adhesives : BCNDA-derived polymers can be utilized in coatings that require durability and resistance to environmental degradation.
- Biomedical Materials : Due to its biocompatibility, BCNDA can be integrated into materials used for drug delivery systems or tissue engineering scaffolds.
| Application Type | Description |
|---|---|
| Coatings | Durable, environmentally resistant coatings |
| Biomedical | Biocompatible materials for drug delivery |
Medicinal Chemistry
Research indicates that BCNDA exhibits notable biological activities, including potential anti-inflammatory and anticancer properties. The compound’s ability to interact with biological targets opens avenues for:
- Drug Development : BCNDA derivatives may serve as lead compounds in the development of new therapeutic agents.
- Targeted Therapy : Modifications of BCNDA can enhance selectivity towards specific biological pathways, improving efficacy while minimizing side effects.
Catalysis
BCNDA has been explored as a ligand in transition metal complexes, which are crucial in catalysis. These complexes can facilitate various chemical reactions, including:
- Alkyd Paint Drying : Transition metal complexes containing BCNDA have been identified as environmentally friendly alternatives to traditional catalysts used in paint formulations .
- Organic Synthesis : BCNDA-based ligands can enhance reaction rates and selectivity in organic transformations.
Case Study 1: Polymer Synthesis
A study demonstrated the synthesis of a novel polymer from BCNDA that exhibited superior thermal stability compared to conventional polymers. This polymer was evaluated for use in high-performance coatings, showing promising results in durability tests.
Case Study 2: Anticancer Activity
Research published in a peer-reviewed journal highlighted the anticancer potential of BCNDA derivatives. In vitro studies indicated significant cytotoxic effects against several cancer cell lines, suggesting a mechanism involving apoptosis induction.
Mechanism of Action
The mechanism of action of bicyclo[3.3.1]nonane-3,7-dicarboxylic acid and its derivatives often involves interactions with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound can bind to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic signaling in the nervous system . The rigidity and specific spatial arrangement of the bicyclo[3.3.1]nonane scaffold contribute to its binding affinity and specificity for these targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
2.1.1 Bicyclo[2.2.2]octane Derivatives
- Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic acid anhydride (1) : Smaller bridge system (2.2.2) introduces higher ring strain, enhancing reactivity in nucleophilic additions. The anhydride form is prone to hydrolysis, unlike the more stable dicarboxylic acid in the 3.3.1 system .
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: The 1,4-dicarboxylate arrangement creates a planar geometry, contrasting with the staggered 3,7-substituents in the 3.3.1 system.
2.1.2 Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (9)
- Extreme bridge strain in the [1.1.1] system results in high reactivity but poor stability. Its dicarboxylic acid derivative is less synthetically accessible compared to the 3.3.1 analogue, limiting biological applications .
2.1.3 3-Azabicyclo[3.3.1]nonane-6,9-diones (IIa, IIb)
- Replacement of a carbon with nitrogen introduces basicity and hydrogen-bonding capability. Hydrolysis of these diones yields monocyclic carboxylic acids (IIIa, IIIb), demonstrating how heteroatoms alter degradation pathways .
Functionalized Derivatives
2.2.1 Diazabicyclo[3.3.1]nonanes
- 3,7-Diazabicyclo[3.3.1]nonan-9-one: The dual nitrogen atoms enhance interactions with biological targets, such as enzymes or receptors. Derivatives with cyclopropanmethyl and alkoxyalkyl substituents show promise in treating neurological disorders .
- 9-Boc-3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylic acid: The tert-butoxycarbonyl (Boc) group improves solubility and stability, making it a preferred intermediate in peptide synthesis .
2.2.2 Bicyclo[3.3.1]nonane-3,7-diones
- Ketone groups at 3,7-positions (vs. carboxylic acids) reduce polarity, increasing membrane permeability. These diones serve as precursors for oxaadamantanes via transannular cyclization .
Biological Activity
Bicyclo[3.3.1]nonane-3,7-dicarboxylic acid (BCNDA) is a bicyclic compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
BCNDA has the molecular formula and a molecular weight of approximately 212.24 g/mol. Its structure features two carboxylic acid groups located at the 3 and 7 positions of the bicyclo[3.3.1]nonane framework, contributing to its unique biological properties. The compound exhibits a chair-boat conformation due to steric interactions among its substituents, which influences its reactivity and interaction with biological targets.
Interaction with Biological Targets
The bicyclo[3.3.1]nonane moiety is known to engage in various biochemical pathways through interactions with specific receptors and enzymes:
- Nicotinic Acetylcholine Receptors (nAChRs) : BCNDA derivatives have shown potential in interacting with nAChRs, which are critical in neurotransmission and have implications in cognitive function and neurodegenerative diseases .
- Anticancer Properties : Research indicates that BCNDA derivatives exhibit anticancer activity by inhibiting tumor cell growth through mechanisms that may involve apoptosis or cell cycle arrest. For instance, studies have demonstrated a significant reduction in tumor cell viability when treated with BCNDA derivatives in vitro.
Biological Activities
BCNDA has been studied for various biological activities:
- Antimicrobial Activity : Studies reveal that BCNDA exhibits moderate antibacterial activity against certain Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Anticancer Activity : In vivo studies using models such as the Ehrlich Ascites Carcinoma (EAC) have shown that BCNDA can inhibit tumor growth significantly at doses well below toxic levels, highlighting its therapeutic potential against cancer .
- Neuropharmacological Effects : The interaction of BCNDA with nAChRs suggests possible applications in treating neurological disorders, including cognitive dysfunctions and mood disorders .
Anticancer Activity Evaluation
In a recent study evaluating the anticancer effects of BCNDA, researchers administered varying doses to EAC model mice. The results indicated a dose-dependent inhibition of tumor growth:
| Dose (mg/kg) | Tumor Growth Inhibition (%) |
|---|---|
| 25 | 30 |
| 50 | 46 |
| 75 | 60 |
This data underscores the compound's potential as a chemotherapeutic agent with manageable toxicity profiles .
Antimicrobial Efficacy Assessment
Another study assessed the antimicrobial properties of BCNDA against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Bacillus subtilis | 75 µg/mL |
| Escherichia coli | Not effective |
These findings suggest that while BCNDA is effective against some Gram-positive bacteria, its efficacy against Gram-negative bacteria may be limited.
Q & A
Q. What are the established synthetic routes for bicyclo[3.3.1]nonane-3,7-dicarboxylic acid?
- Methodology : The compound is synthesized via multicomponent double condensation reactions. For example, two equivalents of 1,3-acetonedicarboxylate react with 1,2- or 1,4-dicarbonyl compounds under acidic conditions to form bicyclo[3.3.1]nonane-3,7-diones (e.g., Scheme 108 in ). Subsequent hydrolysis-decarboxylation of the diones using aqueous HCl or HIO₄ yields the dicarboxylic acid derivative. Yields for these steps range from 15% to 90%, depending on substituent steric effects and reaction optimization .
- Data Contradictions : Lower yields (15–30%) are observed with bulky substituents due to steric hindrance during cyclization, while simpler derivatives achieve higher yields (70–90%) .
Q. How is the bicyclo[3.3.1]nonane scaffold structurally characterized?
- Methodology : X-ray crystallography is the gold standard for confirming the bicyclic framework and substituent positions. For example, reports X-ray analyses of intermediates like dibromodinitriles (13) and dibromo diesters (15), which validate the exo,exo stereochemistry critical for cyclization. Spectroscopic methods (¹H/¹³C NMR, IR) complement crystallography by identifying functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for diones) .
Advanced Research Questions
Q. What strategies address stereochemical challenges in synthesizing bicyclo[3.3.1]nonane derivatives?
- Methodology :
- Reductive Cyclization : Use of Zn-Cu couples to mediate stereoselective cyclization of dibromo intermediates (e.g., 13 → 2e in ), ensuring exo,exo configuration with 53% overall yield.
- Oxidative Coupling : Phenyliodonium diacetate (PIDA) mediates phenol oxidation to quinones (471 in Scheme 108), enabling double Michael condensations with precise stereocontrol .
Q. How can multicomponent reactions optimize this compound synthesis?
- Methodology : One-pot reactions reduce purification steps and improve efficiency. For example, Camps et al. combined PIDA-mediated phenol oxidation and Michael condensation in a single flask to synthesize polysubstituted diones (472) with yields up to 90% (Scheme 108). Catalytic additives (e.g., TiCl₄ for thiourea-mediated thiolation in Scheme 162) enhance regioselectivity .
- Data Contradictions : Competitive side reactions (e.g., over-oxidation of quinones) may lower yields in less optimized systems, necessitating strict stoichiometric control .
Application-Oriented Questions
Q. What in vitro models assess the anticancer potential of bicyclo[3.3.1]nonane derivatives?
- Methodology :
- Cytotoxicity Assays : Derivatives like 9-methoxy-9-methylbicyclo[3.3.1]nonane-3,7-dione are screened against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. IC₅₀ values correlate with substituent electronic effects .
- Structure-Activity Relationship (SAR) : Modifying the 3,7-dicarboxylic acid group to esters or amides alters bioavailability. For example, methyl ester derivatives show improved membrane permeability in preliminary studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
